2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a 3,4-dihydropyrazole core linked to a 1-ethylindole moiety via a sulfanyl-ethanone bridge. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- 3,4-dihydropyrazole: Known for its conformational rigidity and bioactivity in kinase inhibition and anti-inflammatory applications.
- 4-Methoxyphenyl and 4-methylphenyl substituents: Electron-donating groups that influence electronic distribution and binding affinity in biological targets.
Synthetic routes for analogous compounds often involve condensation reactions between α-halogenated ketones and heterocyclic thiols under basic conditions, as seen in related triazole- and pyrazole-based systems .
Propriétés
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-4-31-18-28(24-7-5-6-8-26(24)31)35-19-29(33)32-27(22-11-9-20(2)10-12-22)17-25(30-32)21-13-15-23(34-3)16-14-21/h5-16,18,27H,4,17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBFBFXOZIDPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
The compound 2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole moiety, a sulfanyl group, and a dihydropyrazole structure, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the indole core through Fischer indole synthesis and subsequent modification to introduce the sulfanyl and dihydropyrazole components .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazoles are recognized for their ability to inhibit cancer cell proliferation. The compound under study may share these properties due to its structural components that interact with cellular pathways involved in cancer progression .
Antimicrobial Effects
The presence of the pyrazole ring suggests potential antimicrobial activity. Studies have shown that pyrazole derivatives can exhibit antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in pharmaceutical development .
Anti-inflammatory Activity
Compounds containing indole and pyrazole moieties have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which may be applicable to this compound as well .
The proposed mechanisms through which 2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing cellular responses related to inflammation and immune function .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Activity : A study on pyrazolone derivatives demonstrated IC50 values indicating potent cytotoxicity against human leukemia cells (HL-60) and melanoma cells (WM-115), with some derivatives showing significantly lower toxicity towards normal cells .
- Antimicrobial Testing : Research on a related pyrazole derivative showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the compound may also possess similar antimicrobial properties .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its unique structural features, which may confer specific biological activities. Notable applications include:
- Anticancer Activity
- Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of lung (A549), breast (MDA-MB-231), and colorectal (HCT116) cancer cells, with IC50 values indicating significant potency in these models.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 49.85 |
| Breast Cancer | MDA-MB-231 | 34.00 |
| Colorectal Cancer | HCT116 | 45.00 |
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
-
Anti-inflammatory Effects
- Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Condensation Reactions : Combining indole derivatives with appropriate sulfanyl precursors.
- Functionalization : Modifying the dihydropyrazole core to enhance biological activity.
The exploration of structural analogs can also lead to compounds with improved efficacy or reduced toxicity, broadening the scope of potential applications.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
-
Study on Dihydropyrazole Derivatives :
- A study published in a peer-reviewed journal evaluated a series of dihydropyrazole derivatives for their anticancer properties. The findings indicated that modifications to the substituents on the pyrazole ring significantly influenced their cytotoxicity against various cancer cell lines.
-
Indole-based Compounds in Drug Development :
- Research has shown that indole-based compounds often exhibit diverse pharmacological activities, including anticancer and antimicrobial effects. The incorporation of sulfanyl groups has been linked to enhanced biological activity.
Analyse Des Réactions Chimiques
Thioether Reactivity
The sulfanyl (-S-) group undergoes characteristic nucleophilic substitution and oxidation reactions:
Nucleophilic Substitution
The thioether linkage can react with alkyl halides or oxidizing agents. For example:
-
Reaction with Methyl Iodide :
This forms a methylthio derivative under basic conditions (e.g., NaOH/ethanol, 60°C).
Oxidation to Sulfone
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone:
This modification enhances polarity and bioactivity, as observed in structurally related pyrazole-thioether analogs .
Dihydropyrazole Ring Modifications
The 3,4-dihydropyrazole core participates in cyclization and hydrogenation reactions:
Aromatization
Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydropyrazole to a pyrazole:
This reaction is critical for enhancing aromatic conjugation and biological activity .
Cyclization with Heterocycles
The dihydropyrazole’s NH group reacts with electrophiles like benzo[d]oxazole-2-thiol to form fused heterocyclic systems (e.g., pyrazolo-oxadiazoles), as demonstrated in analogous compounds :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Benzo[d]oxazole-2-thiol | Pyrazolo[1,5-a]oxadiazole derivative | DMF, 80°C, 6h | 78% |
Indole System Reactivity
The 1-ethylindole subunit undergoes electrophilic substitution:
C-3 Functionalization
The indole’s C-3 position reacts with electrophiles (e.g., bromine or nitrating agents):
This reaction proceeds in acetic acid at 25°C, confirmed by NMR spectral shifts (δ 7.8–8.2 ppm for aromatic protons).
N-Alkylation
The indole’s NH group (if deprotonated) can undergo alkylation, though steric hindrance from the ethyl group limits reactivity.
Ketone Group Transformations
The ethanone moiety participates in condensation and reduction reactions:
Condensation with Hydrazines
Reaction with hydrazine hydrate forms a hydrazone derivative:
This is a key step in synthesizing pyrazole-based pharmacophores .
Reduction to Alcohol
Sodium borohydride reduces the ketone to a secondary alcohol:
Reduction occurs in methanol at 0°C, with yields >85% .
Biological Activity via Chemical Modifications
Structural analogs of this compound exhibit:
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared to four analogs with overlapping functional groups or scaffold features (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Comparative Analysis
Structural and Electronic Features
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group enhances electron density at the pyrazole ring compared to the triazole-based analog with phenylsulfonyl substituents, which may reduce metabolic stability but improve target engagement .
Pharmacological Potential
- Solubility Limitations : The thiadiazole analog exhibits measurable aqueous solubility (43.6 µg/mL), while the target compound’s solubility remains uncharacterized—a critical gap for bioavailability studies.
- Bioisosteric Replacements : Replacing the 3,4-dihydropyrazole with a triazole (as in ) could enhance metabolic stability but reduce conformational flexibility.
Q & A
Basic Research Questions
Q. How to design a synthetic route for this compound?
- Methodological Answer : Begin by synthesizing the dihydropyrazole core via cyclocondensation of hydrazine derivatives with substituted chalcones. Introduce the 1-ethylindole-3-thiol moiety via nucleophilic substitution under alkaline conditions (e.g., sodium ethoxide in ethanol). Purify intermediates using gradient recrystallization (ethanol/water mixtures) to eliminate unreacted precursors . Final coupling steps may require thioether formation under inert atmospheres to prevent oxidation .
Q. What analytical techniques confirm the molecular structure?
- Methodological Answer :
- Single-crystal X-ray diffraction for definitive structural confirmation (resolution ≤ 0.8 Å, R-factor ≤ 0.05) .
- ¹H/¹³C NMR (in DMSO-d₆) to verify proton environments (e.g., indole NH at δ 10.2–11.5 ppm, dihydropyrazole CH₂ at δ 3.5–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) in ESI+ mode to validate molecular weight (error ≤ 3 ppm) .
Q. How to assess stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis (C18 column, acetonitrile/water gradient). Monitor degradation products (e.g., sulfoxide formation at 254 nm) and store samples in amber vials to prevent photodegradation .
Q. What in vitro models are suitable for initial biological screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 for dihydropyrazole motifs, tryptophan hydroxylase for indole derivatives). Include positive controls (e.g., Celecoxib for COX-2) and validate with triplicate runs (p ≤ 0.05, power ≥ 80%) .
Advanced Research Questions
Q. How to optimize reaction yields during dihydropyrazole synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to vary ethanol/water ratios (60–90%), temperatures (70–110°C), and stoichiometry (1:1–1:1.5). Use response surface methodology to maximize cyclocondensation efficiency (>85% yield) .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer : Re-evaluate pharmacokinetic parameters:
- Plasma protein binding via equilibrium dialysis (≥95% binding suggests low free drug availability).
- Metabolic stability using liver microsomes (LC-MS quantification of parent compound depletion). Adjust dosing regimens using allometric scaling from rodent models .
Q. Which computational methods predict structure-activity relationships?
- Methodological Answer :
- Molecular docking (AutoDock Vina) against crystallographic targets (e.g., COX-2 PDB 5KIR) with DFT-optimized conformers (B3LYP/6-31G* basis set).
- Molecular dynamics simulations (NAMD, 50 ns trajectories) to assess binding pocket stability (RMSD ≤ 2.0 Å) .
Q. How to address solubility limitations in cell-based assays?
- Methodological Answer : Develop co-solvent systems (e.g., 1% DMSO + 10% HP-β-CD) validated via phase solubility diagrams. Test membrane compatibility using hemolysis assays (≤5% RBC lysis at working concentrations) .
Q. What parameters validate HPLC methods for purity analysis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
